2-{4-[(2,4-difluorophenyl)methyl]piperazin-1-yl}-N,N,6-trimethylpyrimidin-4-amine
CAS No.: 2549063-03-6
Cat. No.: VC11833870
Molecular Formula: C18H23F2N5
Molecular Weight: 347.4 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 2549063-03-6 |
|---|---|
| Molecular Formula | C18H23F2N5 |
| Molecular Weight | 347.4 g/mol |
| IUPAC Name | 2-[4-[(2,4-difluorophenyl)methyl]piperazin-1-yl]-N,N,6-trimethylpyrimidin-4-amine |
| Standard InChI | InChI=1S/C18H23F2N5/c1-13-10-17(23(2)3)22-18(21-13)25-8-6-24(7-9-25)12-14-4-5-15(19)11-16(14)20/h4-5,10-11H,6-9,12H2,1-3H3 |
| Standard InChI Key | FDDYVMOUFHBDPN-UHFFFAOYSA-N |
| SMILES | CC1=CC(=NC(=N1)N2CCN(CC2)CC3=C(C=C(C=C3)F)F)N(C)C |
| Canonical SMILES | CC1=CC(=NC(=N1)N2CCN(CC2)CC3=C(C=C(C=C3)F)F)N(C)C |
Introduction
2-{4-[(2,4-difluorophenyl)methyl]piperazin-1-yl}-N,N,6-trimethylpyrimidin-4-amine is a synthetic organic compound with a complex molecular structure. It features a piperazine ring linked to a 2,4-difluorophenyl group and a pyrimidine ring. The compound's CAS number is 2549063-03-6, and its molecular formula is C18H23F2N5, with a molecular weight of 347.4 g/mol .
Synthesis Methods
The synthesis of 2-{4-[(2,4-difluorophenyl)methyl]piperazin-1-yl}-N,N,6-trimethylpyrimidin-4-amine typically involves multiple steps:
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Formation of the Piperazine Intermediate: The piperazine ring is synthesized by reacting 1,2-diamine derivatives with sulfonium salts under basic conditions.
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Introduction of the 2,4-Difluorophenyl Group: The 2,4-difluorophenyl group is introduced through a nucleophilic substitution reaction using a suitable precursor like 2,4-difluorobenzyl chloride.
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Formation of the Pyrimidine Ring: The final step involves the cyclization of the intermediate with appropriate reagents to form the pyrimidine ring.
Biological and Pharmacological Applications
This compound is of interest in medicinal chemistry due to its potential interactions with biological targets. The presence of both piperazine and pyrimidine rings, along with the 2,4-difluorophenyl group, contributes to its affinity for certain enzymes and receptors. Research may focus on its use in developing drugs for neurological disorders, cancer, or infectious diseases.
Chemical Reactions and Stability
2-{4-[(2,4-difluorophenyl)methyl]piperazin-1-yl}-N,N,6-trimethylpyrimidin-4-amine can undergo various chemical reactions, including oxidation, reduction, and nucleophilic substitution. The fluorine atoms on the phenyl ring can participate in substitution reactions, introducing new functional groups.
| Reaction Type | Conditions | Products |
|---|---|---|
| Oxidation | Potassium permanganate in acidic medium | Ketones or carboxylic acids |
| Reduction | Lithium aluminum hydride in anhydrous ether | Alcohols or amines |
| Substitution | Sodium hydride in DMF | Introduction of alkyl or aryl groups |
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